molecular formula C6H7N3O B1174695 cefamandole CAS No. 144125-09-7

cefamandole

Cat. No.: B1174695
CAS No.: 144125-09-7
InChI Key:
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Description

Cefamandole, also known as cephamandole, is a beta-lactam antibiotic used in the treatment of various infections caused by susceptible strains of bacteria, such as lower respiratory infections, urinary tract infections, skin infections, and bone and joint infections . It is a cephalosporin compound having ®-mandelamido and N-methylthiotetrazole side-groups . It is generally formulated as a formate ester, this compound nafate .


Synthesis Analysis

The syntheses of this compound and three other injectable cephalosporins from 7-aminocephalosporanic acid (7-ACA) are described . The direct enzymatic synthesis of the antibiotic this compound is presented as an alternative for the current processes based on either chemical synthesis or kinetic enzymatic synthesis .


Molecular Structure Analysis

This compound has a molecular formula of C18H18N6O5S2 . Its exact mass is 462.08 and its molecular weight is 462.490 . The structure of this compound has been analyzed in the active site of the K73A β-lactamase from Mycobacterium tuberculosis .


Chemical Reactions Analysis

This compound, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis . As the antibiotic is broken down in the body, it releases free NMTT, which can cause hypoprothrombinemia and a reaction with ethanol similar to that produced by disulfiram (Antabuse), due to inhibition of aldehyde dehydrogenase .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C18H18N6O5S2 . Its exact mass is 462.08 and its molecular weight is 462.490 . The elemental analysis shows that it contains C, 46.75; H, 3.92; N, 18.17; O, 17.30; S, 13.86 .

Mechanism of Action

Cefamandole binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that this compound interferes with an autolysin inhibitor .

Safety and Hazards

When handling cefamandole, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of cefamandole involves the conversion of 7-aminocephalosporanic acid (7-ACA) to cefamandole via a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Mandelic acid", "Triethylamine", "Ethyl chloroformate", "2-aminothiazole", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "1. 7-ACA is reacted with mandelic acid, triethylamine, and ethyl chloroformate to form the intermediate, mandeloyl-7-ACA.", "2. Mandeloyl-7-ACA is then reacted with 2-aminothiazole to form cefamandole nafate.", "3. Cefamandole nafate is then treated with hydrochloric acid to form cefamandole.", "4. The resulting cefamandole is purified by recrystallization from water and ethanol." ] }

CAS No.

144125-09-7

Molecular Formula

C6H7N3O

Molecular Weight

0

Synonyms

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, [6R-[6α,7β(S*)]]-

Origin of Product

United States
Customer
Q & A

Q1: What is the mechanism of action of cefamandole?

A: this compound is a second-generation cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound nafate (the pro-drug form of this compound) is C18H18N6O5S2. It has a molecular weight of 442.5 g/mol. This compound, the active form, has a molecular formula of C18H16N6O5S2 and a molecular weight of 440.48 g/mol. []

Q3: What are the spectroscopic characteristics of this compound?

A: Studies utilizing techniques like reversed-phase liquid chromatography tandem ion trap/time-of-flight mass spectrometry (RPLC-IT-TOF MS) and high-performance size exclusion chromatography tandem ion trap/time-of-flight mass spectrometry (2D HPSEC-IT-TOF MS) have been employed to analyze this compound and its impurities. These methods provide detailed mass spectral data and fragmentation patterns, aiding in structural characterization. Additionally, UV spectral analysis helps distinguish between isomers like Δ3-isomer and 7-epimer. []

Q4: Is this compound compatible with xylitol injection?

A: Studies have shown that this compound nafate for injection exhibits good stability when mixed with 5% and 10% xylitol injection for up to 8 hours at room temperature (25°C). This compatibility is evidenced by the absence of significant changes in appearance, pH values, and this compound content, as confirmed by UV spectrophotometry. []

Q5: What is the stability of this compound nafate and cefoxitin sodium solutions?

A: Studies employing high-pressure liquid chromatography (HPLC) have revealed that 2% solutions of this compound nafate in 0.9% sodium chloride injection and 5% dextrose injection are stable for approximately five days at 24°C and 44 days at 5°C. In contrast, 2% solutions of cefoxitin sodium under similar conditions exhibit stability for 24 hours at 24°C and at least 13 days at 5°C. []

Q6: What is the pharmacokinetic profile of this compound?

A: this compound is well absorbed after intramuscular administration. [] It exhibits good tissue penetration, including into bone and pericardial fluid. [, ] this compound is primarily eliminated by the kidneys via both glomerular filtration and active tubular secretion. [] The presence of probenecid, which inhibits tubular secretion, can prolong this compound's half-life. []

Q7: How does renal impairment affect this compound pharmacokinetics?

A: this compound's half-life is prolonged in patients with renal impairment. [, ] In individuals undergoing continuous ambulatory peritoneal dialysis, only a small percentage of the drug is removed during dialysis, suggesting that dosage adjustments may not be necessary. []

Q8: How does the route of administration affect this compound bioavailability?

A: Intramuscular administration of this compound nafate with either saline or lidocaine as a diluent does not significantly affect its bioavailability compared to intravenous administration. This is evident from the comparable serum concentrations, cumulative urine outputs, and areas under the serum concentration-time curve (AUC) observed in a study involving twelve adult male volunteers. []

Q9: What is the spectrum of activity of this compound?

A: this compound demonstrates activity against a broad spectrum of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. [, ] It has been shown to be particularly effective against indole-positive Proteus species, even those resistant to other cephalosporins. [, , ] this compound has also shown efficacy against Haemophilus influenzae, including some ampicillin-resistant strains. [, ]

Q10: How does this compound perform against methicillin-resistant Staphylococcus aureus (MRSA)?

A: While this compound exhibits in vitro activity against MRSA and can prevent experimental MRSA endocarditis in a prophylactic setting, treatment of established MRSA endocarditis with this compound can be challenging. [] This is due to the ability of MRSA to produce penicillinase, an enzyme that can degrade this compound within infected vegetations. [, ]

Q11: How does this compound compare to other antibiotics in treating experimental enterococcal endocarditis?

A: In rabbit models of enterococcal endocarditis, this compound in combination with gentamicin demonstrated superior efficacy compared to other cephalosporins (cefazolin, cephalothin) combined with gentamicin. [] This enhanced effectiveness may be attributed to this compound's superior penetration into the fibrin-rich vegetations characteristic of endocarditis. []

Q12: What are the mechanisms of resistance to this compound?

A: The primary mechanism of resistance to this compound is the production of beta-lactamases, especially inducible beta-lactamases, by bacteria. [, ] These enzymes can hydrolyze this compound, rendering it ineffective. [, ] Resistance is particularly prevalent among Enterobacter, indole-positive Proteus, and Serratia species. []

Q13: Does the method of susceptibility testing (agar vs. broth) impact the interpretation of this compound activity?

A: Yes, using agar-based methods like disk diffusion can lead to an overestimation of this compound's activity against some bacteria, particularly Streptococcus faecalis and indole-positive Proteus. [] This discrepancy arises from the lower MICs observed on agar compared to broth dilution techniques. [] In contrast, cefoxitin's activity appears less affected by the method used for susceptibility testing. []

Q14: What are the potential adverse effects of this compound?

A14: Although generally well-tolerated, this compound has been associated with several adverse effects. These can include:

  • Hypoprothrombinemia: this compound use has been linked to a risk of hypoprothrombinemia, a condition characterized by prolonged prothrombin time and an increased bleeding risk. [] Monitoring prothrombin time in patients receiving this compound is recommended. []

Q15: What analytical methods are used to study this compound?

A15: Various analytical techniques are employed to characterize, quantify, and monitor this compound:

  • High-Performance Liquid Chromatography (HPLC): This technique is widely used to determine this compound concentrations in various biological samples, including serum, urine, and tissues. [, , ]
  • High-Performance Liquid Chromatography/Gas Chromatography-Mass Spectrometry (HPLC/GC-MS): This combined approach provides both qualitative and quantitative data on this compound and its impurities, facilitating comprehensive analysis. []
  • Ultraviolet (UV) Spectrophotometry: This method is utilized to measure this compound concentrations, assess the stability of this compound solutions, and detect potential interactions with other drugs or excipients. [, ]
  • Fluorescence Quenching: A method based on the fluorescence quenching of bovine serum albumin (BSA) by this compound has been developed for the detection of this compound in drug formulations. []

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